(1-Ethyl-3,5-dimethyl-1H-pyrazol-4-yl)methanesulfonyl chloride
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Overview
Description
(1-Ethyl-3,5-dimethyl-1H-pyrazol-4-yl)methanesulfonyl chloride is a chemical compound that belongs to the pyrazole family. Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms in adjacent positions. This particular compound is characterized by the presence of an ethyl group at the first position, two methyl groups at the third and fifth positions, and a methanesulfonyl chloride group at the fourth position. It is used in various chemical reactions and has applications in different scientific fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1-Ethyl-3,5-dimethyl-1H-pyrazol-4-yl)methanesulfonyl chloride typically involves the reaction of (1-Ethyl-3,5-dimethyl-1H-pyrazol-4-yl)methanol with methanesulfonyl chloride in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions and at low temperatures to prevent side reactions and ensure high yield .
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and scalability. The use of automated systems and reactors can help maintain precise control over reaction conditions, leading to consistent product quality .
Chemical Reactions Analysis
Types of Reactions
(1-Ethyl-3,5-dimethyl-1H-pyrazol-4-yl)methanesulfonyl chloride undergoes various chemical reactions, including:
Nucleophilic substitution: The methanesulfonyl chloride group can be replaced by nucleophiles such as amines, alcohols, or thiols.
Oxidation and reduction: The compound can participate in oxidation and reduction reactions, although these are less common compared to substitution reactions.
Common Reagents and Conditions
Nucleophilic substitution: Common reagents include amines, alcohols, and thiols.
Oxidation and reduction: Reagents such as hydrogen peroxide or sodium borohydride may be used under controlled conditions.
Major Products Formed
The major products formed from these reactions depend on the nucleophile used. For example, reaction with an amine would yield a sulfonamide, while reaction with an alcohol would produce a sulfonate ester .
Scientific Research Applications
(1-Ethyl-3,5-dimethyl-1H-pyrazol-4-yl)methanesulfonyl chloride has several applications in scientific research:
Mechanism of Action
The mechanism of action of (1-Ethyl-3,5-dimethyl-1H-pyrazol-4-yl)methanesulfonyl chloride involves the formation of a covalent bond between the sulfonyl chloride group and a nucleophilic site on the target molecule. This reaction typically occurs through a nucleophilic substitution mechanism, where the nucleophile attacks the sulfur atom, displacing the chloride ion . The resulting sulfonylated product can exhibit altered chemical and biological properties, depending on the nature of the nucleophile and the target molecule .
Comparison with Similar Compounds
Similar Compounds
(1,3-Dimethyl-1H-pyrazol-4-yl)methanesulfonyl chloride: Similar structure but lacks the ethyl group at the first position.
1-Ethyl-3,5-dimethyl-1H-pyrazol-4-amine hydrochloride: Contains an amine group instead of a methanesulfonyl chloride group.
1-(1-Ethyl-3,5-dimethyl-1H-pyrazol-4-yl)ethanone: Contains an ethanone group instead of a methanesulfonyl chloride group.
Uniqueness
The presence of the methanesulfonyl chloride group in (1-Ethyl-3,5-dimethyl-1H-pyrazol-4-yl)methanesulfonyl chloride makes it a versatile reagent for sulfonylation reactions. This functional group allows the compound to participate in a wide range of chemical transformations, making it valuable in synthetic chemistry and various scientific applications .
Properties
Molecular Formula |
C8H13ClN2O2S |
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Molecular Weight |
236.72 g/mol |
IUPAC Name |
(1-ethyl-3,5-dimethylpyrazol-4-yl)methanesulfonyl chloride |
InChI |
InChI=1S/C8H13ClN2O2S/c1-4-11-7(3)8(6(2)10-11)5-14(9,12)13/h4-5H2,1-3H3 |
InChI Key |
QQLPGHFQNCAOQC-UHFFFAOYSA-N |
Canonical SMILES |
CCN1C(=C(C(=N1)C)CS(=O)(=O)Cl)C |
Origin of Product |
United States |
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